molecular formula C12H14BrNO B13089564 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one

Cat. No.: B13089564
M. Wt: 268.15 g/mol
InChI Key: YKBDQANCKGOTOG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1520848-93-4) is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a 4-bromophenyl group attached to an ethanone linker, which is further connected to a pyrrolidine ring. The saturated, five-membered pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its sp3-hybridization and three-dimensional coverage, which allows for extensive exploration of pharmacophore space and can improve the solubility and ADMET properties of drug candidates . The bromine substituent on the phenyl ring makes this compound an excellent electrophilic intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse carbon or nitrogen-based fragments . Simultaneously, the ketone group offers a handle for nucleophilic additions or reductions, providing a pathway to secondary alcohols or alkanes. The pyrrolidine nitrogen, with its one H-bond donor capacity, can be functionalized or coordinate to targets, contributing to a molecule's binding affinity and selectivity . This combination of a versatile halogen handle and a biologically relevant saturated heterocycle makes this ketone a valuable synthon for constructing compound libraries and exploring novel chemical space in the development of bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

1-(4-bromophenyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C12H14BrNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2

InChI Key

YKBDQANCKGOTOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of Phenylacetone Derivatives

A common starting point is 1-phenyl-2-propanone (phenylacetone), which undergoes bromination at the para position of the phenyl ring to yield 1-(4-bromophenyl)ethan-1-one derivatives. This bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to ensure regioselectivity.

Example Synthetic Route from Literature

A relevant synthetic pathway reported involves:

  • Preparation of phenacyl bromide from 1-(4-bromophenyl)ethan-1-one through bromination at the alpha position of the ketone.
  • Reaction of this phenacyl bromide with pyrrolidine or primary amines in the presence of a base (e.g., sodium bicarbonate) in ethanol at elevated temperatures (~70 °C) to form the corresponding amino ketone.
  • Purification by recrystallization to obtain the target compound with high yield.

This method benefits from mild reaction conditions and good selectivity.

Alternative Synthetic Strategies

Donor–Acceptor Cyclopropane Ring Opening

Recent advances include the use of donor–acceptor cyclopropanes bearing ester groups, which upon Lewis acid-catalyzed ring opening with primary amines followed by lactamization and dealkoxycarbonylation, yield substituted pyrrolidin-2-ones. This method offers a versatile and straightforward route to 1,5-substituted pyrrolidin-2-ones, which can be adapted for the synthesis of 1-(4-bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one analogs.

Reduction and Cyclization Methods

Other approaches involve reduction of nitro-substituted precursors followed by cyclization to form the pyrrolidinone ring. For example, ethyl 3-(4-bromophenyl)-4-nitrobutanoate can be reduced with zinc in acidic ethanol, followed by treatment with sodium ethoxide to induce cyclization and yield 4-(4-bromophenyl)pyrrolidin-2-one derivatives. Although this is a related compound, modifications can tailor the synthesis toward the target ethanone.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Bromination + Nucleophilic substitution 1-Phenyl-2-propanone, bromine, pyrrolidine Bromination (Br2 or NBS), ethanol, base, 70 °C 70-85 Selective para-bromination, mild conditions
Donor–Acceptor Cyclopropane Opening Donor–acceptor cyclopropane, primary amine Lewis acid catalyst, reflux in toluene, acetic acid Moderate One-pot operation, versatile for substituted derivatives
Nitrobutanoate Reduction & Cyclization Ethyl 3-(4-bromophenyl)-4-nitrobutanoate Zn/HCl in ethanol, NaOEt, 0-20 °C ~61 Multi-step, involves reduction and lactamization

Research Findings and Considerations

  • The presence of the bromine atom on the phenyl ring enhances the compound's reactivity, facilitating further functionalization or biological activity.
  • Pyrrolidin-2-yl substitution contributes to the compound's interaction with biological targets, making the synthetic route's efficiency and purity critical.
  • The choice of synthetic method depends on factors such as availability of starting materials, desired yield, scalability, and functional group tolerance.
  • Recent methodologies emphasize one-pot reactions and mild conditions to improve practicality and reduce byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-bromobenzoic acid.

    Reduction: Formation of 1-(4-bromophenyl)-2-(pyrrolidin-2-YL)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the development of new materials and compounds.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)pyrrolidin-2-one

  • Structure : Replaces the pyrrolidin-2-yl group with a pyrrolidin-2-one (lactam) ring.
  • Key Differences: The lactam introduces a carbonyl group, enhancing hydrogen-bonding capacity compared to the secondary amine in the target compound .
  • Synthesis : Prepared via cyclization or oxidation reactions, differing from the multi-step protocols used for pyrrolidin-2-yl derivatives.

1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one

  • Structure : Substitutes pyrrolidine with a pyridine ring.
  • Key Differences :
    • Pyridine’s aromaticity and basic nitrogen enable π-stacking interactions and increased polarity, enhancing binding to biological targets .
    • Higher thermal stability compared to pyrrolidine-containing analogs.
  • Spectroscopy : Aromatic protons in pyridine (δ ~7.5–8.5 ppm in ¹H NMR) contrast with pyrrolidine’s aliphatic signals (δ ~1.5–3.5 ppm) .

2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone

  • Structure : Replaces pyrrolidine with 4-methylpiperidine.
  • The methyl group introduces steric hindrance, which may reduce off-target interactions in drug design.
  • Molecular Weight : 296.20 g/mol (vs. ~282.16 g/mol for the target compound), impacting pharmacokinetics .

1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one

  • Structure : Incorporates a benzimidazole moiety linked to pyrrolidine.
  • Key Differences :
    • The benzimidazole group enhances rigidity and enables hydrogen bonding via NH groups, increasing binding affinity in enzymatic targets .
    • Trifluoromethyl group improves metabolic stability and lipophilicity.
  • Applications : Likely used in antiviral or anticancer research, similar to benzothiazole derivatives in .

Schiff Base Derivatives with Nitroimidazole

  • Structure: Example: (E)-N’-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene] isonicotinohydrazide.
  • Key Differences :
    • Nitroimidazole introduces strong electron-withdrawing effects, enhancing antibacterial activity (MIC = 7.1 µM against E. coli) .
    • Hydrazide linkage allows for coordination with metal ions, useful in catalysis or metallodrug design.

Spectroscopic and Analytical Data

Compound Class ¹H NMR Features (δ, ppm) ¹³C NMR (Carbonyl, δ ppm) HRMS ([M+H]+)
Target Compound (Pyrrolidine) Pyrrolidine: 1.5–3.5; Aromatic: 7.2–7.9 ~190–200 (ketone) Theoretical: ~282.16
Pyrrolidin-2-one Analog Lactam NH: ~6.5–7.0 170–175 (lactam C=O) 766.1 (CAS 7661-32-7)
Pyridine Derivative Pyridine H: 7.5–8.5 ~190 (ketone) 4430-05-1 (CAS)
Nitroimidazole Hybrid Imidazole H: ~7.8–8.2 ~190 (ketone) 432.0468 (Observed)

Biological Activity

1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one, also known by its CAS number 1520848-93-4, is a compound with potential biological activities that warrant detailed exploration. This compound features a bromophenyl moiety and a pyrrolidine ring, which are known to influence its pharmacological properties.

  • Molecular Formula : C12H14BrNO
  • Molecular Weight : 268.15 g/mol
  • CAS Number : 1520848-93-4

Biological Activity Overview

Research indicates that compounds containing pyrrolidine and bromophenyl groups exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific biological activity of 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one has been assessed in several studies.

Antibacterial Activity

Studies have shown that derivatives of pyrrolidine exhibit significant antibacterial properties. For instance, in vitro tests demonstrated that certain pyrrolidine derivatives possess minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as bromine, is believed to enhance these activities.

Table 1: Antibacterial Activity of Related Pyrrolidine Compounds

Compound NameMIC (mg/mL)Target Bacteria
1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-oneTBDS. aureus, E. coli
Sodium pyrrolidide0.0039S. aureus, E. coli
2,6-dipyrrolidino-1,4-dibromobenzene0.025Various Gram-positive

Antifungal Activity

The antifungal potential of similar compounds has also been explored, with some studies indicating efficacy against various fungal strains. The structural features of these compounds contribute to their ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.

The biological activity of 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is likely attributed to its interaction with specific biological targets:

  • Cell Membrane Disruption : Compounds with a bromophenyl group may integrate into cellular membranes, altering permeability.
  • Enzyme Inhibition : The pyrrolidine ring may interact with enzyme active sites, inhibiting key metabolic processes.

Case Studies and Research Findings

A recent study evaluated the antibacterial effects of various pyrrolidine derivatives, including those similar to 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one. The results indicated that the presence of electron-withdrawing groups like bromine significantly increased antibacterial activity compared to their non-brominated counterparts .

Another investigation focused on the synthesis of new pyrrole derivatives and their pharmacological evaluation, highlighting the role of nitrogen heterocycles in enhancing bioactivity . These findings suggest that modifications to the structure can lead to improved efficacy against bacterial strains.

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